molecular formula C29H40O4 B14403435 Phenacyl (3R)-3-phenylmethoxytetradecanoate CAS No. 87357-66-2

Phenacyl (3R)-3-phenylmethoxytetradecanoate

Cat. No.: B14403435
CAS No.: 87357-66-2
M. Wt: 452.6 g/mol
InChI Key: UASJOGKUQHFFNR-HHHXNRCGSA-N
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Description

Phenacyl (3R)-3-phenylmethoxytetradecanoate is an organic compound that belongs to the class of phenacyl esters. This compound is characterized by the presence of a phenacyl group attached to a long-chain fatty acid ester. The (3R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl (3R)-3-phenylmethoxytetradecanoate typically involves the esterification of 3-phenylmethoxytetradecanoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenacyl (3R)-3-phenylmethoxytetradecanoate undergoes various chemical reactions, including:

    Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenacyl group to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenacyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Phenacyl ketones or carboxylic acids.

    Reduction: Phenacyl alcohols or alkanes.

    Substitution: Various phenacyl derivatives depending on the nucleophile used.

Scientific Research Applications

Phenacyl (3R)-3-phenylmethoxytetradecanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenacyl (3R)-3-phenylmethoxytetradecanoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Phenacyl (3R)-3-phenylmethoxytetradecanoate can be compared with other phenacyl esters and long-chain fatty acid esters:

    Phenacyl Bromide: A commonly used phenacyl ester with similar reactivity but different applications.

    Phenacyl Acetate: Another phenacyl ester with distinct properties and uses in organic synthesis.

    Long-Chain Fatty Acid Esters: Compounds with similar ester functionalities but varying chain lengths and substituents, leading to different physical and chemical properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological activities, and potential therapeutic applications. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new applications.

Properties

CAS No.

87357-66-2

Molecular Formula

C29H40O4

Molecular Weight

452.6 g/mol

IUPAC Name

phenacyl (3R)-3-phenylmethoxytetradecanoate

InChI

InChI=1S/C29H40O4/c1-2-3-4-5-6-7-8-9-16-21-27(32-23-25-17-12-10-13-18-25)22-29(31)33-24-28(30)26-19-14-11-15-20-26/h10-15,17-20,27H,2-9,16,21-24H2,1H3/t27-/m1/s1

InChI Key

UASJOGKUQHFFNR-HHHXNRCGSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)OCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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